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molecular formula C11H8N2O3 B3119296 4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid CAS No. 249292-44-2

4-(6-Oxo-1,6-dihydropyridazin-3-yl)benzoic acid

Cat. No. B3119296
M. Wt: 216.19 g/mol
InChI Key: VOCMUCJYMGABRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367668B2

Procedure details

50 g of 4-acetylbenzoic acid are converted into the pyridazinone in accordance with GWP 1.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1)(=O)[CH3:2].[N:13]1[NH:14][C:15](=[O:19])[CH:16]=CC=1>>[O:19]=[C:15]1[NH:14][N:13]=[C:1]([C:4]2[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=2)[CH:2]=[CH:16]1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C(C)(=O)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N=1NC(C=CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
O=C1C=CC(=NN1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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